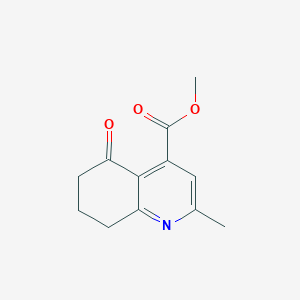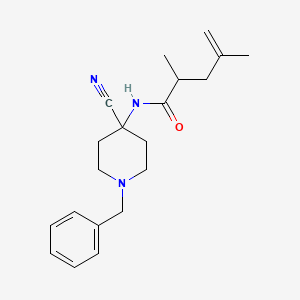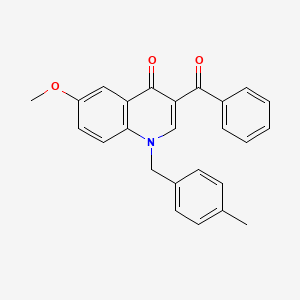
Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate” is a chemical compound with the CAS Number: 155537-02-3 . It has a molecular weight of 219.24 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl (aroyl)pyruvic acids . The reaction of methyl aroylpyruvates with aniline begins with an attack by the amine nitrogen atom at the C-2 carbon atom of the ester . As a result, 2-substituted methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates are formed .Molecular Structure Analysis
The structure of the compound was established by X-ray structural analysis . According to the data from X-ray crystallographic analysis, the compound crystallizes in a centrosymmetric space group of the monoclinic system . The conjugation system of the heterocycle is planar within 0.05 Å, and the C (3) atom deviates from the ring plane by 0.63 Å .作用機序
The mechanism of action of Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting enzymes, inducing apoptosis, and modulating signaling pathways. This compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate has several advantages and limitations for lab experiments. This compound is relatively easy to synthesize and has a high yield. This compound is also stable under physiological conditions and has low toxicity. However, this compound has poor solubility in water, which can limit its use in certain experiments. This compound also has limited selectivity, which can lead to off-target effects.
将来の方向性
There are several future directions for Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate research. One potential future direction is to explore the use of this compound as a therapeutic agent for cancer and infectious diseases. Another potential future direction is to develop this compound-based fluorescent probes for bioimaging and sensing applications. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to improve its selectivity and solubility.
Conclusion
In conclusion, this compound is a molecule that has potential applications in scientific research. This compound can be synthesized using various methods and has been shown to have anticancer, antimicrobial, and antioxidant properties. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in drug discovery, bioimaging, and fluorescence sensing.
合成法
Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate can be synthesized using various methods, including the Hantzsch reaction, the Pictet-Spengler reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, ammonium acetate, and an aldehyde. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde. The Biginelli reaction involves the condensation of urea, an aldehyde, and a β-ketoester. The choice of the synthesis method depends on the desired yield, purity, and cost-effectiveness.
科学的研究の応用
Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate has been used in various scientific research applications, including drug discovery, bioimaging, and fluorescence sensing. This compound has been shown to have anticancer, antimicrobial, and antioxidant properties. This compound has also been used as a fluorescent probe for detecting metal ions and as a contrast agent for magnetic resonance imaging.
特性
IUPAC Name |
methyl 2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-6-8(12(15)16-2)11-9(13-7)4-3-5-10(11)14/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRKMDQOZBUPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)CCCC2=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2459541.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-3-cyano-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2459542.png)
![methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2459544.png)
![N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2459546.png)
![6-{[4-(2-chlorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2459547.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-(3,4-dimethylphenyl)acetic acid](/img/structure/B2459548.png)
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea](/img/structure/B2459550.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2459551.png)
![2-[1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2459552.png)



![1,3-dimethyl-6-propyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459559.png)
![8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2459560.png)